4-(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)picolinamide
Overview
Description
4-(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)picolinamide is a heterocyclic compound that features a pyridine ring, a triazole ring, and a picolinamide moiety
Mechanism of Action
- As a result, the synthesis of uric acid is reduced, leading to decreased levels of insoluble urates and uric acid in tissues, plasma, and urine .
Mode of Action
Pharmacokinetics
- The compound is absorbed primarily in the upper small intestine . It is orally administered twice daily. Topiroxostat undergoes hepatic metabolism to form active metabolites. Unlike some other xanthine oxidase inhibitors, topiroxostat and its metabolites are unaffected by renal complications . This makes it suitable for patients with chronic kidney diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)picolinamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Coupling with Pyridine: The triazole intermediate is then coupled with a pyridine derivative through a palladium-catalyzed cross-coupling reaction.
Introduction of the Picolinamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)picolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and triazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced derivatives with hydrogenated rings.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)picolinamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Catalysis: It serves as a ligand in catalytic systems for various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
4-(Pyridin-4-yl)-1H-1,2,4-triazole: Lacks the picolinamide moiety.
4-(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)benzoic acid: Contains a benzoic acid group instead of picolinamide.
4-(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)aniline: Contains an aniline group instead of picolinamide.
Uniqueness
4-(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)picolinamide is unique due to the presence of the picolinamide moiety, which can enhance its binding affinity and specificity towards certain biological targets. This structural feature also allows for greater versatility in chemical modifications and functionalization.
Properties
IUPAC Name |
4-(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)pyridine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N6O/c14-11(20)10-7-9(3-6-16-10)13-17-12(18-19-13)8-1-4-15-5-2-8/h1-7H,(H2,14,20)(H,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPFRXHDFAWVTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=NN2)C3=CC(=NC=C3)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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